Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate is a complex organic compound with a unique structure that includes a benzothiazole moiety, a sulfonamide group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate Ester: Finally, the carbamate ester is formed by reacting the intermediate with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, while the sulfonamide group may enhance binding affinity. The carbamate ester can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-{4,5-dimethoxy-2-[(2-methyl-3-furoyl)amino]phenyl}ethyl)carbamate: Similar structure but with a furoyl group instead of the benzothiazole moiety.
Methyl N-(4-chloro-2-oxo-2,3-dihydro-1,3-dibenzothiazol-6-yl)carbamate: Contains a dibenzothiazole ring system.
Uniqueness
Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate is unique due to the combination of its benzothiazole moiety, sulfonamide group, and carbamate ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N3O7S2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl N-[2-[4,5-dimethoxy-2-[(2-oxo-3H-1,3-benzothiazol-5-yl)sulfonylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H21N3O7S2/c1-27-15-8-11(6-7-20-18(23)29-3)13(10-16(15)28-2)22-31(25,26)12-4-5-17-14(9-12)21-19(24)30-17/h4-5,8-10,22H,6-7H2,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
IWOOHLWVYQRXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)SC(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.